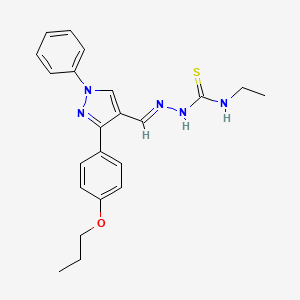
5-(1-Adamantyl)-2-thiophenecarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Adamantyl)-2-thiophenecarbaldehyde: is an organic compound that features a unique structure combining an adamantyl group with a thiophene ring. The adamantyl group is a bulky, diamondoid structure known for its stability and rigidity, while the thiophene ring is a sulfur-containing heterocycle. This combination imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Adamantyl)-2-thiophenecarbaldehyde typically involves the introduction of the adamantyl group to the thiophene ring. One common method involves the reaction of 1-adamantyl bromide with thiophene-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would likely be applied to produce this compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(1-Adamantyl)-2-thiophenecarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a catalyst.
Major Products Formed:
Oxidation: 5-(1-Adamantyl)-2-thiophenecarboxylic acid.
Reduction: 5-(1-Adamantyl)-2-thiophenemethanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-(1-Adamantyl)-2-thiophenecarbaldehyde is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has shown potential in biological and medicinal research due to its structural features. It can be used to design molecules with antimicrobial or anti-inflammatory properties. Studies have shown that derivatives of adamantyl-thiophene compounds exhibit significant biological activity .
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with enhanced thermal and mechanical properties. Its rigid structure contributes to the stability and durability of these materials .
Mécanisme D'action
The mechanism of action of 5-(1-Adamantyl)-2-thiophenecarbaldehyde is not fully understood. its effects are likely mediated through interactions with specific molecular targets. The adamantyl group is known to enhance the lipophilicity of molecules, facilitating their interaction with lipid membranes and potentially altering cellular functions. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to various biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds:
1-Adamantylamine: Known for its antiviral properties and used in the treatment of influenza.
2-Adamantanone: Utilized in the synthesis of various pharmaceuticals and advanced materials.
5-(1-Adamantyl)-2-thiophenemethanol:
Uniqueness: 5-(1-Adamantyl)-2-thiophenecarbaldehyde stands out due to the presence of both the adamantyl group and the thiophene ring, which impart unique chemical properties. The combination of these two moieties allows for versatile chemical modifications and applications in diverse fields, making it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C15H18OS |
|---|---|
Poids moléculaire |
246.4 g/mol |
Nom IUPAC |
5-(1-adamantyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C15H18OS/c16-9-13-1-2-14(17-13)15-6-10-3-11(7-15)5-12(4-10)8-15/h1-2,9-12H,3-8H2 |
Clé InChI |
QXOIHCZQECADEQ-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(S4)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-3-allyl-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12048298.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{2-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12048302.png)

![ethyl 3-benzoylnaphtho[2,1-e]indolizine-1-carboxylate](/img/structure/B12048325.png)
![S-[1,1'-Biphenyl]-4-yl ethanethioate](/img/structure/B12048328.png)

![1,3-dimethyl-7-(3-nitrophenyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B12048340.png)


![4-chloro-N-[4-({(2E)-2-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide](/img/structure/B12048364.png)



![2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-4-nitrophenol](/img/structure/B12048383.png)
